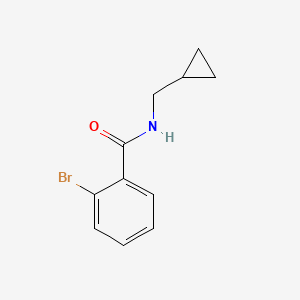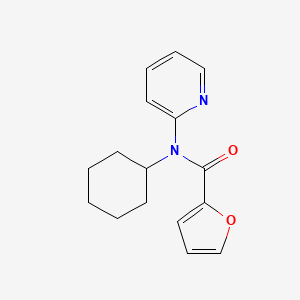
N-pyridin-4-yloxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-4-yloxolane-2-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of oxolane carboxamides. It has been synthesized using various methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
N-pyridin-4-yloxolane-2-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its antiviral properties, as it has been shown to inhibit the replication of certain viruses. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models.
Mecanismo De Acción
The mechanism of action of N-pyridin-4-yloxolane-2-carboxamide is not fully understood. However, it has been proposed that it inhibits the activity of certain enzymes, such as histone deacetylases and sirtuins, which are involved in various cellular processes. By inhibiting these enzymes, N-pyridin-4-yloxolane-2-carboxamide may disrupt cellular processes and lead to the observed effects.
Biochemical and Physiological Effects
N-pyridin-4-yloxolane-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses by disrupting viral protein synthesis. Additionally, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-pyridin-4-yloxolane-2-carboxamide in lab experiments is its potential to target multiple cellular processes. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, which makes it a promising compound for further research. However, one of the limitations of using N-pyridin-4-yloxolane-2-carboxamide is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-pyridin-4-yloxolane-2-carboxamide. One direction is to further study its mechanism of action to better understand how it disrupts cellular processes. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, viral infections, and inflammatory disorders. Additionally, further research is needed to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo. Overall, N-pyridin-4-yloxolane-2-carboxamide is a promising compound that has the potential to advance scientific research in various fields.
Métodos De Síntesis
N-pyridin-4-yloxolane-2-carboxamide can be synthesized using various methods. One of the most common methods involves the reaction of pyridine-4-carboxylic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain N-pyridin-4-yloxolane-2-carboxamide. Another method involves the reaction of 2-bromo-1-(pyridin-4-yl)ethanone with ethyl oxalyl chloride in the presence of triethylamine, followed by treatment with hydroxylamine hydrochloride.
Propiedades
IUPAC Name |
N-pyridin-4-yloxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8/h3-6,9H,1-2,7H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWIHKKHEVPLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-4-yloxolane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![2-[3-(3-chloro-4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B7543985.png)

![N-[(4-methylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7544004.png)

![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)


![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)

![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)